molecular formula C21H26N4O4S B2724283 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171556-51-6

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2724283
CAS RN: 1171556-51-6
M. Wt: 430.52
InChI Key: KIKHSSNITJGXIZ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activity

A key aspect of research involving benzo[d]thiazol-2-yl and pyrazole derivatives revolves around their synthesis and evaluation for various biological activities. For instance, studies have shown that compounds structurally related to benzo[d]thiazol-2-yl, such as those incorporating pyrazol-5-one derivatives derived from 2-aminobenzothiazole, display promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, pyrazole and pyrazolopyrimidine derivatives have been evaluated for their anti-tumor and anti-inflammatory properties, underscoring the therapeutic potential of these frameworks (Nassar et al., 2015).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the future, more research could be done to explore the potential applications of thiazole derivatives in various fields.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-5-25-15(11-13(2)23-25)20(26)24(12-14-7-6-10-29-14)21-22-18-16(27-3)8-9-17(28-4)19(18)30-21/h8-9,11,14H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHSSNITJGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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